

# Telaglenastat Hydrochloride: A Technical Guide to its Target Enzyme and Pathway

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## Compound of Interest

Compound Name: *Telaglenastat Hydrochloride*

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## Introduction

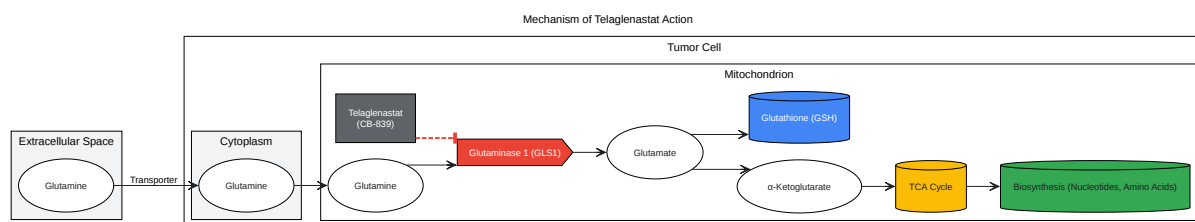
**Telaglenastat hydrochloride**, also known as CB-839, is a first-in-class, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2][3] As a selective and reversible inhibitor, Telaglenastat targets a key metabolic vulnerability in a variety of cancers, making it a promising agent in oncology research and development.[1][4] This technical guide provides an in-depth overview of Telaglenastat's target enzyme, its mechanism of action within the glutaminolysis pathway, and detailed experimental protocols for its evaluation.

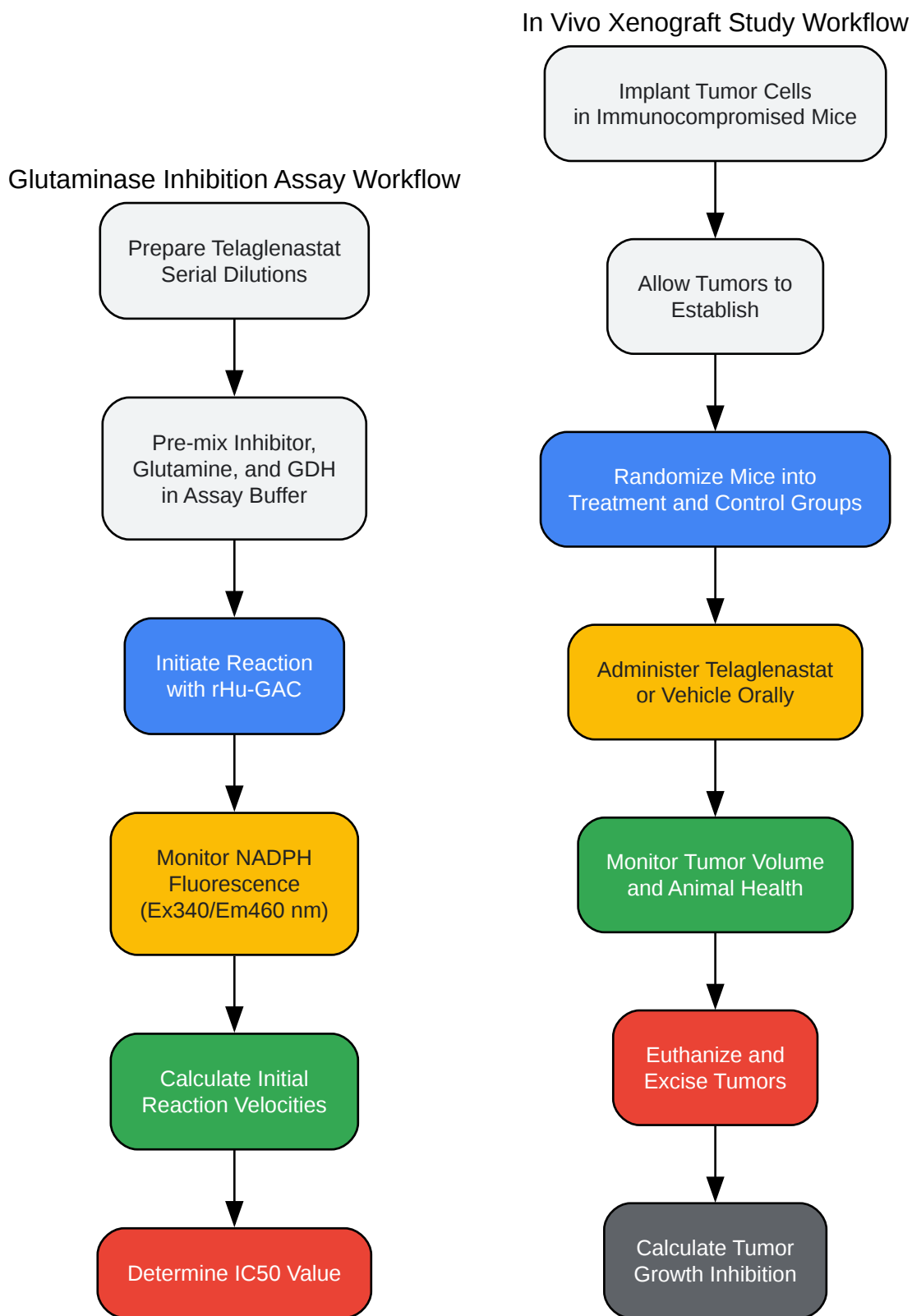
## Target Enzyme: Glutaminase 1 (GLS1)

The primary molecular target of Telaglenastat is glutaminase 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[5][6][7] This reaction is the initial and rate-limiting step in glutaminolysis, a metabolic pathway crucial for the survival and proliferation of many cancer cells.[5][8] GLS1 has two major splice variants, kidney-type glutaminase (KGA) and glutaminase C (GAC), both of which are inhibited by Telaglenastat.[1][2][3] Notably, Telaglenastat exhibits greater selectivity for GLS1 over its isoform, glutaminase 2 (GLS2).[1][2][3]

## The Glutaminolysis Pathway and Telaglenastat's Mechanism of Action

Many tumors exhibit a heightened dependence on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle, support biosynthesis of macromolecules, and maintain redox balance.[4][8][9] By inhibiting GLS1, Telaglenastat blocks the conversion of glutamine to glutamate, thereby disrupting these critical cellular processes.[8][10] This leads to a depletion of downstream metabolites, including alpha-ketoglutarate, which is essential for replenishing the TCA cycle (anaplerosis).[10][11] The inhibition of this pathway ultimately impairs tumor cell growth and can induce apoptosis.[4][12]





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